molecular formula C14H17ClN2O2 B4523323 2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide

2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide

Cat. No.: B4523323
M. Wt: 280.75 g/mol
InChI Key: MUCWSJJIZBXOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Chlorination: The indole core is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.

    Acylation: The chlorinated indole is acylated with 3-methoxypropylamine in the presence of a suitable acylating agent like acetic anhydride or acetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve the reduction of the carbonyl group using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and conditions such as heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while substitution could yield various indole derivatives with different functional groups.

Scientific Research Applications

2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to a range of biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(3-methoxypropyl)acetamide: Lacks the chloro group, which may affect its biological activity.

    2-(4-bromo-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide: Similar structure but with a bromo group instead of a chloro group, which could influence its reactivity and biological properties.

    2-(4-chloro-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide: Similar structure but with a different alkyl chain, which may alter its solubility and interaction with biological targets.

Uniqueness

The presence of the chloro group and the specific alkyl chain in 2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide may confer unique properties, such as increased lipophilicity, altered reactivity, and potentially different biological activities compared to similar compounds.

Properties

IUPAC Name

2-(4-chloroindol-1-yl)-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-19-9-3-7-16-14(18)10-17-8-6-11-12(15)4-2-5-13(11)17/h2,4-6,8H,3,7,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCWSJJIZBXOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN1C=CC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-chloro-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.